Linetastine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

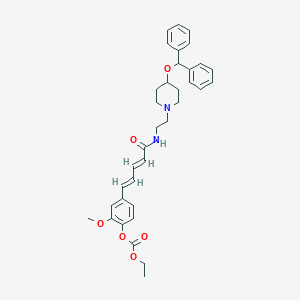

[4-[(1E,3E)-5-[2-(4-benzhydryloxypiperidin-1-yl)ethylamino]-5-oxopenta-1,3-dienyl]-2-methoxyphenyl] ethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H40N2O6/c1-3-41-35(39)43-31-19-18-27(26-32(31)40-2)12-10-11-17-33(38)36-22-25-37-23-20-30(21-24-37)42-34(28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-19,26,30,34H,3,20-25H2,1-2H3,(H,36,38)/b12-10+,17-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUOUCHOLMUUZBO-SVSXJNCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=C(C=C(C=C1)C=CC=CC(=O)NCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)OC1=C(C=C(C=C1)/C=C/C=C/C(=O)NCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H40N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110501-66-1, 159776-68-8 | |

| Record name | Tmk 688 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110501661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Linetastine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159776688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LINETASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U248Z56LA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Linetastine: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linetastine (also known as TMK-688) is a potent and orally active dual-action anti-allergic agent. It functions as both a 5-lipoxygenase (5-LOX) inhibitor and a histamine H1 receptor antagonist. This dual mechanism of action allows it to effectively suppress the formation of pro-inflammatory leukotrienes and concurrently block the effects of histamine, making it a promising candidate for the treatment of allergic diseases such as asthma. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and quantitative data.

Discovery and Rationale

The discovery of this compound was driven by the therapeutic need for a single agent that could address both the leukotriene and histamine-mediated pathways of allergic inflammation. Leukotrienes, particularly LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), are potent mediators of inflammation, bronchoconstriction, and mucus secretion. Histamine, acting through H1 receptors, is a well-established mediator of allergic symptoms, including bronchoconstriction and vasodilation. By combining 5-LOX inhibition and histamine H1 receptor antagonism in a single molecule, this compound was designed to offer a more comprehensive and effective treatment for allergic conditions compared to single-target agents.

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the condensation of two key intermediates: 5-(3'-methoxy-4'-ethoxycarbonyloxyphenyl)-2,4-pentadienoic acid and 1-(2-aminoethyl)-4-(diphenylmethoxy)piperidine. While a detailed, step-by-step protocol for the direct synthesis of this compound is not publicly available in the searched literature, a likely synthetic strategy based on related compounds is outlined below.

Synthesis of Intermediate 1: 5-(3'-methoxy-4'-ethoxycarbonyloxyphenyl)-2,4-pentadienoic acid

A plausible route to this intermediate involves the protection of the hydroxyl group of vanillin, followed by a Wittig or Horner-Wadsworth-Emmons reaction to introduce the pentadienoic acid side chain.

Experimental Protocol (Hypothetical):

-

Protection of Vanillin: To a solution of vanillin in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine) and ethyl chloroformate at 0°C. Stir the reaction mixture at room temperature until completion. Work up the reaction to isolate the protected vanillin derivative.

-

Wittig/Horner-Wadsworth-Emmons Reaction: React the protected vanillin with a suitable phosphonate ylide, such as triethyl 4-phosphonocrotonate, in the presence of a strong base (e.g., sodium hydride) in an anhydrous solvent (e.g., tetrahydrofuran) to form the pentadienoate ester.

-

Hydrolysis: Saponify the resulting ester using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent to yield the desired carboxylic acid intermediate.

Synthesis of Intermediate 2: 1-(2-aminoethyl)-4-(diphenylmethoxy)piperidine

This intermediate can be synthesized from 4-hydroxypiperidine through a series of steps involving etherification and subsequent amination.

Experimental Protocol (Hypothetical):

-

Etherification of 4-Hydroxypiperidine: React 4-hydroxypiperidine with diphenylmethyl bromide in the presence of a base (e.g., sodium hydride) in an anhydrous solvent (e.g., dimethylformamide) to form 4-(diphenylmethoxy)piperidine.

-

N-Alkylation with a Protected Aminoethyl Group: Alkylate the secondary amine of 4-(diphenylmethoxy)piperidine with a suitable N-protected 2-bromoethylamine derivative (e.g., N-(2-bromoethyl)phthalimide) in the presence of a base.

-

Deprotection: Remove the protecting group (e.g., phthalimide using hydrazine) to yield the free primary amine, 1-(2-aminoethyl)-4-(diphenylmethoxy)piperidine.

Final Condensation

The final step involves the coupling of the two intermediates to form this compound.

Experimental Protocol (Hypothetical):

-

Amide Coupling: Activate the carboxylic acid of 5-(3'-methoxy-4'-ethoxycarbonyloxyphenyl)-2,4-pentadienoic acid using a coupling agent (e.g., DCC, EDC, or by conversion to an acid chloride with thionyl chloride).

-

React the activated acid with 1-(2-aminoethyl)-4-(diphenylmethoxy)piperidine in the presence of a base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane) to form this compound.

-

Purify the final product using column chromatography.

Biological Activity

This compound exhibits a dual mechanism of action, potently inhibiting 5-lipoxygenase and antagonizing the histamine H1 receptor.

In Vitro Activity

The in vitro activity of this compound and its active metabolite, TMK777, has been characterized in various assays.

Table 1: In Vitro Biological Activity of this compound and its Metabolite [1]

| Compound | Assay | Target | IC50 / pD2 |

| This compound | Leukotriene B4 Release Inhibition | 5-Lipoxygenase | 1.2 x 10⁻⁷ mol/L |

| Leukotriene C4 Release Inhibition | 5-Lipoxygenase | 1.5 x 10⁻⁷ mol/L | |

| Histamine-induced Trachea Contraction | Histamine H1 Receptor | 7.28 | |

| TMK777 (active metabolite) | Leukotriene B4 Release Inhibition | 5-Lipoxygenase | 8.6 x 10⁻⁸ mol/L |

| Leukotriene C4 Release Inhibition | 5-Lipoxygenase | 7.1 x 10⁻⁸ mol/L | |

| Histamine-induced Trachea Contraction | Histamine H1 Receptor | 7.98 |

Experimental Protocols:

-

Leukotriene Release Inhibition Assay: [1]

-

Isolate human leukocytes.

-

Pre-incubate the leukocytes with varying concentrations of this compound or TMK777.

-

Stimulate the cells with a calcium ionophore (e.g., A23187).

-

Measure the amount of released LTB4 and LTC4 in the supernatant using a suitable method, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Calculate the IC50 values.

-

-

Histamine-induced Trachea Contraction Assay: [1]

-

Isolate the trachea from a guinea pig and prepare tracheal ring segments.

-

Mount the tracheal rings in an organ bath containing a physiological salt solution and aerate with carbogen.

-

Record the isometric tension of the tracheal rings.

-

Induce contraction of the tracheal rings with histamine.

-

In the presence of varying concentrations of this compound or TMK777, determine the dose-dependent inhibition of the histamine-induced contraction.

-

Calculate the pD2 values.

-

In Vivo Activity

This compound has demonstrated significant anti-allergic effects in in vivo models.

Table 2: In Vivo Activity of this compound [1]

| Model | Effect | Dose Range (p.o.) |

| Histamine-induced bronchoconstriction in guinea pigs | Dose-dependent inhibition | 1-10 mg/kg |

Experimental Protocol:

-

Histamine-induced Bronchoconstriction in Guinea Pigs: [1]

-

Administer this compound orally to guinea pigs at various doses.

-

After a specified period, challenge the animals with an aerosol of histamine.

-

Measure the resulting bronchoconstriction using a suitable method, such as whole-body plethysmography to determine changes in airway resistance.

-

Determine the dose-dependent inhibitory effect of this compound.

-

Mechanism of Action and Signaling Pathways

This compound's therapeutic effect stems from its ability to modulate two key signaling pathways involved in the allergic response.

5-Lipoxygenase Pathway Inhibition

This compound inhibits the 5-lipoxygenase enzyme, which is a critical step in the biosynthesis of leukotrienes from arachidonic acid.

Caption: 5-Lipoxygenase signaling pathway and the inhibitory action of this compound.

Histamine H1 Receptor Antagonism

This compound competitively binds to the histamine H1 receptor, preventing histamine from eliciting its pro-inflammatory and bronchoconstrictive effects.

References

In-depth Technical Guide: Pharmacological Profile of Linetastine

Notice: Information regarding a compound named "Linetastine" is not available in the public domain or scientific literature based on current searches. It is possible that "this compound" is a new or investigational compound with limited publicly accessible data, or the name may be misspelled.

The following sections provide a structured template for a technical guide on the pharmacological profile of a drug. Should a more accurate name for the compound of interest be provided, this framework can be populated with the relevant data. For illustrative purposes, information on other compounds with similar-sounding names retrieved during the search is briefly mentioned to highlight the type of data required for a comprehensive pharmacological profile.

Executive Summary

This section would typically provide a high-level overview of this compound, including its drug class, primary mechanism of action, and key therapeutic indications. It would summarize its pharmacokinetic and pharmacodynamic properties and its clinical significance.

Mechanism of Action

This core section would detail the specific molecular interactions through which this compound exerts its therapeutic effects. This includes:

-

Primary Target(s): Identification of the specific receptors, enzymes, or signaling proteins that this compound interacts with.

-

Molecular Interaction: Description of the nature of the interaction (e.g., agonist, antagonist, inhibitor, modulator).

-

Signaling Pathways: A detailed description of the downstream signaling cascades that are activated or inhibited following this compound's interaction with its target.

Signaling Pathway Diagram

A diagram illustrating the signaling pathway would be presented here. For example, if this compound were a hypothetical kinase inhibitor, the diagram would depict the kinase and its downstream effectors.

Caption: Hypothetical signaling pathway for this compound as a kinase inhibitor.

Pharmacodynamics

This section would quantify the biochemical and physiological effects of this compound on the body.

-

In Vitro Potency: Data from in vitro assays, such as:

-

IC50/EC50 Values: The half-maximal inhibitory or effective concentration.

-

Binding Affinity (Ki/Kd): The equilibrium dissociation constant, indicating the strength of binding to the target.

-

-

In Vivo Efficacy: Data from animal models demonstrating the therapeutic effect.

-

Biomarkers: Measurable indicators of the drug's effect.

Quantitative Pharmacodynamic Data

| Parameter | Value | Experimental System |

| IC50 | Data not available | Specify cell line or enzyme |

| Ki | Data not available | Specify receptor |

| In Vivo Efficacy | Data not available | Specify animal model and endpoint |

Pharmacokinetics

This section would describe the journey of this compound through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).

-

Absorption: Bioavailability, time to maximum concentration (Tmax).

-

Distribution: Volume of distribution (Vd), plasma protein binding.

-

Metabolism: Primary metabolic pathways, key metabolizing enzymes (e.g., cytochrome P450 isoforms), and major metabolites.

-

Excretion: Elimination half-life (t1/2), clearance rate, and primary route of excretion (renal, fecal).

Quantitative Pharmacokinetic Data

| Parameter | Value | Species |

| Bioavailability (%) | Data not available | Specify species |

| Tmax (h) | Data not available | Specify species |

| Vd (L/kg) | Data not available | Specify species |

| Plasma Protein Binding (%) | Data not available | Specify species |

| t1/2 (h) | Data not available | Specify species |

| Clearance (L/h/kg) | Data not available | Specify species |

Experimental Protocols

This section would provide detailed methodologies for the key experiments cited in the pharmacodynamics and pharmacokinetics sections to ensure reproducibility.

Example Experimental Workflow: In Vitro Kinase Assay

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Clinical Studies

A summary of available clinical trial data would be presented here, including:

-

Phase I: Safety, tolerability, and pharmacokinetic data in healthy volunteers.

-

Phase II: Efficacy and dose-ranging studies in patients.

-

Phase III: Large-scale trials to confirm efficacy and safety against standard treatments.

Safety and Toxicology

This section would detail the non-clinical and clinical safety profile of this compound, including:

-

Adverse Events: Common and serious adverse events observed in clinical trials.

-

Drug-Drug Interactions: Potential interactions with other medications.

-

Toxicology Studies: Findings from preclinical toxicology studies (e.g., genotoxicity, carcinogenicity, reproductive toxicology).

Conclusion

The initial search for "this compound" did not yield specific information. The search results included information on other drugs such as:

-

Linerixibat: An ileal bile acid transporter (IBAT) inhibitor being investigated for cholestatic pruritus in primary biliary cholangitis.

-

Linagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.

-

Linaclotide: A guanylate cyclase-C agonist for the treatment of irritable bowel syndrome with constipation and chronic idiopathic constipation.

-

Linezolid: An oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria.

-

Levoprotiline: An antidepressant with histamine H1 receptor antagonistic activity.

To proceed with a detailed technical guide, a clarification of the compound's name is required. Once the correct name is provided, a comprehensive search for its pharmacological profile can be conducted to populate the sections outlined above with accurate and detailed information.

Linetastine: A Technical Guide to its Biological Targets and Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linetastine is a potent orally active compound with a dual mechanism of action, functioning as both a 5-lipoxygenase (5-LOX) inhibitor and a histamine H1 receptor antagonist. This dual activity allows it to effectively modulate two key pathways in the inflammatory and allergic response cascades. By inhibiting 5-LOX, this compound blocks the biosynthesis of pro-inflammatory leukotrienes. Concurrently, its antagonism of the histamine H1 receptor mitigates the effects of histamine, a central mediator of allergic reactions. This guide provides a detailed overview of the biological targets and signaling pathways of this compound, supported by quantitative data and experimental methodologies, to serve as a comprehensive resource for researchers and drug development professionals.

Core Biological Targets

This compound's pharmacological effects are primarily attributed to its interaction with two key proteins:

-

5-Lipoxygenase (5-LOX): A crucial enzyme in the arachidonic acid cascade responsible for the production of leukotrienes.

-

Histamine H1 Receptor: A G-protein coupled receptor that mediates the inflammatory and allergic effects of histamine.

Quantitative Analysis of Biological Activity

The biological activity of this compound and its active metabolite, TMK777, has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: Inhibition of Leukotriene Release from Calcium Ionophore-Stimulated Human Leukocytes [1]

| Compound | Target | Parameter | Value (mol/L) |

| This compound | Leukotriene B4 Release | IC50 | 1.2 x 10⁻⁷ |

| TMK777 | Leukotriene B4 Release | IC50 | 8.6 x 10⁻⁸ |

| This compound | Leukotriene C4 Release | IC50 | 1.5 x 10⁻⁷ |

| TMK777 | Leukotriene C4 Release | IC50 | 7.1 x 10⁻⁸ |

Table 2: Antihistamine Activity on Histamine-Induced Contraction of Isolated Guinea-Pig Trachea [1]

| Compound | Activity | Parameter | Value |

| This compound | Antihistamine | pD2 | 7.28 |

| TMK777 | Antihistamine | pD2 | 7.98 |

Signaling Pathways

This compound exerts its effects by modulating two distinct signaling pathways: the 5-lipoxygenase pathway and the histamine H1 receptor pathway.

The 5-Lipoxygenase Pathway

This compound inhibits the 5-lipoxygenase enzyme, a key player in the conversion of arachidonic acid to leukotrienes. This pathway is central to the inflammatory response.

Caption: this compound inhibits the 5-Lipoxygenase pathway.

The Histamine H1 Receptor Pathway

This compound acts as an antagonist at the histamine H1 receptor, a Gq-protein coupled receptor. By blocking this receptor, this compound prevents histamine from initiating a signaling cascade that leads to allergic and inflammatory responses.

Caption: this compound antagonizes the Histamine H1 Receptor pathway.

Experimental Protocols

The following are representative, detailed methodologies for the key experiments used to characterize the biological activity of this compound.

Leukotriene Release Assay from Human Leukocytes

This assay measures the ability of a compound to inhibit the release of leukotrienes from stimulated human leukocytes.

Workflow Diagram:

Caption: Workflow for the Leukotriene Release Assay.

Detailed Protocol:

-

Isolation of Human Polymorphonuclear Leukocytes (PMNs):

-

Obtain whole blood from healthy, consenting donors.

-

Isolate PMNs using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Wash the isolated PMNs with a suitable buffer (e.g., Hanks' Balanced Salt Solution).

-

Resuspend the cells to a final concentration of 1-5 x 10⁶ cells/mL.

-

-

Inhibition Assay:

-

Pre-incubate the PMN suspension with various concentrations of this compound (or vehicle control) for 10-15 minutes at 37°C.

-

Initiate leukotriene synthesis by adding a calcium ionophore (e.g., 5 µM A23187).

-

Incubate for a defined period (e.g., 10-15 minutes) at 37°C.

-

Terminate the reaction by centrifuging the samples at 4°C to pellet the cells.

-

-

Quantification of Leukotrienes:

-

Collect the supernatant.

-

Quantify the concentration of LTB4 and LTC4 in the supernatant using a validated method such as:

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Radioimmunoassay (RIA)

-

High-Performance Liquid Chromatography (HPLC)

-

-

-

Data Analysis:

-

Calculate the percentage inhibition of leukotriene release for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Histamine H1 Receptor Binding Assay

This assay determines the affinity of a compound for the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand.

Workflow Diagram:

Caption: Workflow for the Histamine H1 Receptor Binding Assay.

Detailed Protocol:

-

Membrane Preparation:

-

Use a cell line stably expressing the human histamine H1 receptor (e.g., CHO or HEK293 cells) or a tissue known to express the receptor (e.g., guinea pig brain).

-

Homogenize the cells or tissue in a suitable buffer and centrifuge to obtain a crude membrane pellet.

-

Wash the pellet and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA or Bradford assay).

-

-

Binding Assay:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-mepyramine), and a range of concentrations of this compound.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known H1 antagonist).

-

Incubate the plate for a sufficient time to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

-

Separation and Measurement:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound from a competition binding curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound presents a compelling pharmacological profile through its dual inhibition of the 5-lipoxygenase and histamine H1 receptor pathways. This technical guide has provided a comprehensive overview of its biological targets, quantitative activity, and the signaling cascades it modulates. The detailed experimental protocols offer a foundation for further investigation and characterization of this compound and similar dual-acting anti-inflammatory and anti-allergic compounds. This information is intended to support ongoing research and development efforts in the fields of inflammation, allergy, and pharmacology.

References

In Vitro Pharmacology of Linetastine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies of Linetastine, a potent 5-lipoxygenase (5-LOX) inhibitor with significant antihistamine properties. This document details the quantitative data from key experiments, provides comprehensive experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exhibits a dual mechanism of action, positioning it as a promising therapeutic agent for inflammatory and allergic conditions. In vitro studies have demonstrated its ability to inhibit the production of leukotrienes, which are potent inflammatory mediators, and to antagonize the effects of histamine, a key player in allergic reactions.[1] this compound and its active metabolite, TMK777, have been shown to effectively inhibit the release of leukotrienes B4 (LTB4) and C4 (LTC4) from human leukocytes.[1] Furthermore, its antihistaminic activity has been confirmed through the inhibition of histamine-induced contractions in isolated guinea-pig trachea.[1]

Data Presentation

The following tables summarize the key quantitative data from in vitro studies of this compound and its active metabolite, TMK777.

Table 1: Inhibition of Leukotriene Release from Calcium Ionophore-Stimulated Human Leukocytes [1]

| Compound | Analyte | IC50 (mol/L) |

| This compound | Leukotriene B4 | 1.2 x 10⁻⁷ |

| Leukotriene C4 | 1.5 x 10⁻⁷ | |

| TMK777 | Leukotriene B4 | 8.6 x 10⁻⁸ |

| Leukotriene C4 | 7.1 x 10⁻⁸ |

Table 2: Antihistaminic Activity on Isolated Guinea-Pig Trachea [1]

| Compound | Parameter | Value |

| This compound | pD2 | 7.28 |

| TMK777 | pD2 | 7.98 |

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize the pharmacological profile of this compound.

Leukotriene Release Assay from Human Leukocytes

This protocol outlines the procedure for measuring the inhibition of LTB4 and LTC4 release from human leukocytes stimulated with a calcium ionophore.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its metabolites on leukotriene production.

Materials:

-

Human whole blood from healthy donors

-

Ficoll-Paque PLUS

-

Hanks' Balanced Salt Solution (HBSS)

-

Calcium Ionophore A23187

-

This compound and its metabolites

-

Enzyme-linked immunosorbent assay (ELISA) kits for LTB4 and LTC4

-

Centrifuge

-

Incubator (37°C)

-

Microplate reader

Procedure:

-

Leukocyte Isolation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from heparinized human whole blood by density gradient centrifugation using Ficoll-Paque PLUS.

-

Wash the isolated PBMCs twice with HBSS.

-

Resuspend the cells in HBSS containing calcium and magnesium to the desired concentration (e.g., 1 x 10⁷ cells/mL).

-

-

Compound Incubation:

-

Pre-incubate the leukocyte suspension with various concentrations of this compound, its metabolites, or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

-

Stimulation:

-

Induce leukotriene release by adding Calcium Ionophore A23187 to a final concentration of 5 µM.

-

Incubate for an additional 15 minutes at 37°C.

-

-

Termination and Sample Collection:

-

Stop the reaction by placing the samples on ice and centrifuging at 4°C to pellet the cells.

-

Collect the supernatant for leukotriene analysis.

-

-

Quantification:

-

Measure the concentrations of LTB4 and LTC4 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of LTB4 and LTC4 release for each concentration of the test compound compared to the vehicle control.

-

Determine the IC50 values by plotting the percentage inhibition against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

-

Histamine-Induced Contraction of Isolated Guinea-Pig Trachea

This protocol describes the methodology for assessing the antihistaminic activity of this compound by measuring its effect on histamine-induced smooth muscle contraction.

Objective: To determine the pD2 value of this compound and its metabolites as a measure of their H1 receptor antagonist potency.

Materials:

-

Male Hartley guinea pigs

-

Krebs-Henseleit solution

-

Histamine dihydrochloride

-

This compound and its metabolites

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig and dissect the trachea.

-

Prepare tracheal ring segments (2-3 mm in width).

-

Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

-

Equilibration and Pre-contraction:

-

Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.

-

Induce a submaximal contraction with a fixed concentration of a contractile agent (e.g., carbachol or potassium chloride).

-

-

Cumulative Concentration-Response Curve:

-

Once a stable contraction is achieved, add histamine cumulatively to the organ bath to obtain a concentration-response curve.

-

Wash the tissues and allow them to return to baseline.

-

-

Antagonist Incubation:

-

Incubate the tracheal rings with a single concentration of this compound, its metabolites, or vehicle for a predetermined period (e.g., 30 minutes).

-

-

Post-Antagonist Concentration-Response Curve:

-

Repeat the cumulative addition of histamine in the presence of the antagonist to obtain a second concentration-response curve.

-

-

Data Analysis:

-

Measure the magnitude of contraction isometrically.

-

Plot the contractile response as a percentage of the maximum response against the log concentration of histamine.

-

Calculate the pD2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold rightward shift in the agonist's concentration-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the general workflow of the in vitro experiments.

Caption: this compound inhibits the 5-Lipoxygenase (5-LOX) pathway.

Caption: this compound acts as an antagonist at the Histamine H1 receptor.

Caption: Workflow for the in vitro leukotriene release assay.

Caption: Workflow for the isolated guinea-pig trachea contraction assay.

References

Technical Guide: Safety and Toxicity Profile of Linagliptin

An in-depth analysis of the safety and toxicity profile of linetastine cannot be provided as no scholarly articles, toxicology reports, or clinical trial data were found under this name. It is possible that "this compound" is a typographical error, a developmental code name not widely published, or a compound that has not yet reached public research stages.

However, given the phonetic similarity, it is plausible that the intended query was for Linagliptin , a well-documented dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. The following technical guide addresses the safety and toxicity profile of Linagliptin, compiled from available preclinical and clinical data.

This guide provides a comprehensive overview of the safety and toxicity profile of linagliptin for researchers, scientists, and drug development professionals. The information is based on a systematic review of preclinical and clinical studies.

Non-Clinical Toxicology

Acute, Subchronic, and Chronic Toxicity

Preclinical studies in animals are foundational for establishing the safety profile of a new chemical entity. These studies help in identifying potential target organs for toxicity and determining a safe starting dose for human trials.

Table 1: Summary of Non-Clinical General Toxicity Studies

| Species | Study Duration | Route of Administration | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings |

| Rat | Up to 18 months | Oral (dietary) | 12.7 mg/kg/day (males), 15.1 mg/kg/day (females)[1] | At higher doses, observed effects included testicular atrophy and decreased spermatogenesis in males. No neoplastic response was noted.[1] |

| Rat | 12 weeks | Oral (dietary) | Not explicitly stated | Dose-dependent toxicity to the liver was observed in blood chemical analysis at higher doses.[1] |

| Rat | Acute | Oral | > 5 g/kg | Low acute toxicity.[1] |

Experimental Protocol: Chronic Toxicity Study in Rats

-

Test System: Male and female Wistar rats.

-

Administration: Linagliptin was administered through the diet at concentrations of 0, 0.01, 0.03, and 0.1% for 18 months.

-

Parameters Monitored: Body weight, food consumption, clinical signs, hematology, clinical chemistry, urinalysis, gross pathology, and histopathology.

-

Key Endpoints: Identification of target organs, characterization of dose-response relationships, and determination of the NOAEL.[1]

Carcinogenicity, Mutagenicity, and Impairment of Fertility

Regulatory guidelines necessitate a thorough evaluation of a drug's potential to cause cancer, genetic mutations, or impair reproductive function.

Table 2: Summary of Carcinogenicity, Mutagenicity, and Fertility Studies

| Study Type | Species | Outcome |

| Carcinogenicity | Rat | No evidence of carcinogenicity |

| Mutagenicity | In vitro/In vivo | No evidence of mutagenicity |

| Fertility | Rat | No adverse effects on fertility |

Clinical Safety and Pharmacokinetics

Clinical trials in humans provide the most relevant data on the safety and tolerability of a drug in the target population.

Pharmacokinetics and Metabolism

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is crucial for interpreting its safety profile.

Linagliptin exhibits a unique pharmacokinetic profile characterized by target-mediated nonlinear pharmacokinetics due to its high-affinity binding to the DPP-4 enzyme.[2] It is primarily eliminated unchanged via the feces, with minimal renal excretion (around 5% of the oral therapeutic dose at steady state).[2] This pharmacokinetic profile is a key reason why no dose adjustment is required for patients with renal or hepatic impairment.[2]

Table 3: Key Pharmacokinetic Parameters of Linagliptin

| Parameter | Value | Reference |

| Bioavailability | ~30% | [2] |

| Time to Maximum Concentration (Tmax) | ~1.5 hours | [2] |

| Protein Binding | Concentration-dependent (99% at 1 nmol/L to 75-89% at >30 nmol/L) | [2] |

| Terminal Half-life | >100 hours (effective half-life ~10 hours) | [2] |

| Metabolism | Minor, with the main metabolite being pharmacologically inactive | [2] |

| Primary Route of Elimination | Feces | [2] |

Clinical Trials: Adverse Events

Extensive clinical trial programs have evaluated the safety of linagliptin as monotherapy and in combination with other antidiabetic agents.

A pooled analysis of 22 clinical trials involving 7,400 individuals with type 2 diabetes (4,810 receiving linagliptin) demonstrated that linagliptin was well-tolerated.[3] The overall incidence of adverse events (AEs) and serious adverse events (SAEs) with linagliptin was similar to placebo.[3]

Table 4: Incidence of Common Adverse Events in Placebo-Controlled Trials

| Adverse Event | Linagliptin (%) | Placebo (%) | Reference |

| Nasopharyngitis | ≥5% | - | [4] |

| Hypoglycemia (overall) | 11.5 | 14.0 | [3] |

| Hypoglycemia (monotherapy) | 6.6 | 3.6 | [4] |

Note: Hypoglycemia incidence varies depending on background therapy. The risk is increased when used in combination with insulin or insulin secretagogues.[4]

Specific Safety Concerns

-

Pancreatitis: Acute pancreatitis, including fatal cases, has been reported in patients taking linagliptin. The incidence in the clinical trial program was 15.2 cases per 10,000 patient-years of exposure compared to 3.7 cases per 10,000 patient-years with comparators.[4]

-

Heart Failure: An association between DPP-4 inhibitors and heart failure has been observed. Patients should be monitored for signs and symptoms of heart failure.[4]

-

Hypersensitivity Reactions: Serious hypersensitivity reactions such as anaphylaxis, angioedema, and exfoliative skin conditions have occurred with linagliptin.[4]

Signaling Pathways and Experimental Workflows

Linagliptin Mechanism of Action

The therapeutic effect of linagliptin is mediated through the inhibition of the DPP-4 enzyme, which leads to increased levels of active incretin hormones (GLP-1 and GIP). These hormones, in turn, stimulate glucose-dependent insulin secretion and suppress glucagon secretion.

Caption: Mechanism of action of Linagliptin.

General Preclinical Safety Evaluation Workflow

The preclinical safety evaluation of a pharmaceutical product follows a structured workflow to ensure a thorough assessment before human trials.

Caption: Generalized workflow for preclinical safety evaluation.[5][6]

Conclusion

Linagliptin has a well-established safety profile, characterized by a low incidence of adverse events and a pharmacokinetic profile that does not necessitate dose adjustments for renal or hepatic impairment. The most frequently reported adverse events are generally mild. However, rare but serious risks, including pancreatitis, heart failure, and hypersensitivity reactions, require careful monitoring in the clinical setting. The preclinical data package for linagliptin is comprehensive and supports its use in the intended patient population.

References

- 1. Acute, subchronic and chronic toxicity studies of a synthetic antioxidant, 2,2'-methylenebis(4-methyl-6-tert-butylphenol) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics and pharmacodynamics of linagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. Pardon Our Interruption [pro.boehringer-ingelheim.com]

- 5. Preclinical safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fda.gov [fda.gov]

Linetastine: A Technical Review of its Dual 5-Lipoxygenase and Antihistaminic Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the available scientific literature on Linetastine, a small molecule drug characterized by its dual function as a 5-lipoxygenase (5-LOX) inhibitor and a histamine H1 receptor antagonist. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery.

Core Pharmacological Profile

This compound is a potent, orally active compound that demonstrates significant inhibitory effects on the production of leukotrienes and the action of histamine. The international nonproprietary name (INN) stem "-astine" signifies its classification as an antihistaminic agent. Developed by Astellas Pharma, Inc., its development status is currently listed as discontinued.[1] this compound also has an active metabolite, designated as TMK777.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its active metabolite, TMK777, from in vitro and in vivo studies.

| Compound | Assay | System | IC50 (mol/L) | Reference |

| This compound | Leukotriene B4 Release Inhibition | Calcium Ionophore-Stimulated Human Leukocytes | 1.2 x 10⁻⁷ | |

| TMK777 | Leukotriene B4 Release Inhibition | Calcium Ionophore-Stimulated Human Leukocytes | 8.6 x 10⁻⁸ | |

| This compound | Leukotriene C4 Release Inhibition | Calcium Ionophore-Stimulated Human Leukocytes | 1.5 x 10⁻⁷ | |

| TMK777 | Leukotriene C4 Release Inhibition | Calcium Ionophore-Stimulated Human Leukocytes | 7.1 x 10⁻⁸ |

Table 1: In Vitro 5-Lipoxygenase Inhibitory Activity of this compound and its Metabolite TMK777.

| Compound | Assay | System | pD2 Value | Reference |

| This compound | Histamine-Induced Contraction | Isolated Guinea-Pig Trachea | 7.28 | |

| TMK777 | Histamine-Induced Contraction | Isolated Guinea-Pig Trachea | 7.98 |

Table 2: In Vitro Antihistaminic Activity of this compound and its Metabolite TMK777.

| Compound | Assay | System | Dosage (p.o.) | Effect | Duration | Reference |

| This compound | Histamine-Induced Bronchoconstriction | Guinea-Pigs | 1-10 mg/kg | Dose-dependent inhibition | > 24 hours | |

| This compound | Leukotriene B4 and C4 Production in Lungs (Late Asthmatic Response) | Actively Sensitized Guinea-Pigs | 1-10 mg/kg | Inhibition of increase in leukotriene production | > 16 hours (at 3.2 mg/kg) |

Table 3: In Vivo Activity of this compound.

Signaling Pathways

This compound exerts its effects by intervening in two distinct signaling pathways: the 5-lipoxygenase pathway, which is crucial for the synthesis of leukotrienes, and the histamine H1 receptor pathway, which mediates allergic responses.

5-Lipoxygenase Pathway

The 5-lipoxygenase pathway is initiated by the release of arachidonic acid from the cell membrane. 5-LOX, in conjunction with 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into leukotriene A4 (LTA4). LTA4 is then further metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). This compound inhibits the 5-LOX enzyme, thereby blocking the production of these pro-inflammatory mediators.

Histamine H1 Receptor Pathway

Histamine, upon binding to the H1 receptor (a G-protein coupled receptor), activates the Gq protein. This, in turn, stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream events culminate in the physiological responses associated with allergic reactions, such as smooth muscle contraction. This compound acts as an antagonist at the H1 receptor, blocking the binding of histamine and preventing the initiation of this signaling cascade.

Experimental Protocols

While the original publication on this compound does not provide exhaustive, step-by-step protocols, the following methodologies are reconstructed based on the descriptions provided and standard pharmacological assays of the era.

In Vitro Leukotriene Release Assay

This assay is designed to measure the inhibition of leukotriene B4 and C4 release from stimulated human leukocytes.

-

Isolation of Human Leukocytes: Human polymorphonuclear leukocytes are isolated from fresh, heparinized venous blood from healthy donors using standard density gradient centrifugation techniques (e.g., using Ficoll-Paque).

-

Pre-incubation with Test Compound: The isolated leukocytes are resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution) and pre-incubated with varying concentrations of this compound or vehicle control for a specified time at 37°C.

-

Cell Stimulation: Leukotriene release is initiated by the addition of a calcium ionophore, such as A23187, to the cell suspension.

-

Incubation: The cell suspension is incubated for a defined period (e.g., 10-15 minutes) at 37°C to allow for leukotriene synthesis and release.

-

Termination of Reaction: The reaction is stopped by placing the samples on ice and centrifuging to pellet the cells.

-

Sample Collection and Analysis: The supernatant is collected, and the concentrations of leukotriene B4 and C4 are quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

-

Data Analysis: The percentage inhibition of leukotriene release at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by non-linear regression analysis.

Isolated Guinea-Pig Trachea Contraction Assay

This ex vivo assay assesses the antihistaminic activity of this compound by measuring its ability to inhibit histamine-induced smooth muscle contraction.

-

Tissue Preparation: Tracheas are excised from guinea pigs and prepared as either rings or spiral strips. These preparations are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Equilibration: The tracheal preparations are allowed to equilibrate under a resting tension for a specified period, with periodic washing.

-

Cumulative Concentration-Response to Histamine: A cumulative concentration-response curve to histamine is generated to establish a baseline contractile response.

-

Incubation with Antagonist: The tissues are washed and then incubated with a fixed concentration of this compound or vehicle for a defined period.

-

Second Histamine Response: A second cumulative concentration-response curve to histamine is generated in the presence of this compound.

-

Data Analysis: The antagonistic effect of this compound is quantified by determining the pD2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a 50% inhibition of the maximal response to the agonist.

In Vivo Histamine-Induced Bronchoconstriction in Guinea Pigs

This in vivo model evaluates the protective effect of orally administered this compound against bronchoconstriction induced by histamine.

-

Animal Dosing: Guinea pigs are fasted overnight and then orally administered this compound at various doses or vehicle control.

-

Anesthesia and Surgical Preparation: At a predetermined time after dosing, the animals are anesthetized. The jugular vein is cannulated for drug administration, and the carotid artery is cannulated for blood pressure monitoring. A tracheal cannula is inserted for artificial respiration and for the measurement of respiratory parameters.

-

Measurement of Bronchoconstriction: Bronchoconstriction is assessed by measuring the increase in pulmonary inflation pressure or a decrease in airflow in response to an intravenous challenge with histamine.

-

Data Analysis: The inhibitory effect of this compound is expressed as the percentage reduction in the histamine-induced bronchoconstrictor response compared to the vehicle-treated control group.

Conclusion

The available literature indicates that this compound is a compound with a dual mechanism of action, potently inhibiting 5-lipoxygenase and antagonizing the histamine H1 receptor. The quantitative data from preclinical studies demonstrate its efficacy in both in vitro and in vivo models relevant to allergy and inflammation. While the development of this compound was discontinued for reasons that are not publicly available, the data presented in this review provide a valuable reference for researchers in the fields of respiratory diseases, allergy, and inflammation, and may inform the development of future dual-action therapeutics.

References

Methodological & Application

Synthesis of Linetastine: An Overview of Methodologies

Introduction

Linetastine is an orally active and potent 5-Lipoxygenase inhibitor that also exhibits antihistamine activity. It functions by inhibiting the production of leukotrienes and antagonizing the effects of histamine. Specifically, this compound has been shown to inhibit the release of leukotrienes B4 and C4 from human leukocytes stimulated by calcium ionophore. This dual action makes it a subject of interest for researchers in drug development for inflammatory and allergic conditions.

The core structure of this compound, 1-(2-(1-phenyl-1H-tetrazol-5-yl)ethyl)-4-(2-hydroxyethyl)piperazine, suggests a synthetic strategy involving the preparation of a phenyl-tetrazole-ethyl fragment and a hydroxyethyl-piperazine fragment, followed by their condensation.

Key Intermediates and Synthetic Steps

The synthesis can be conceptually broken down into three main stages:

-

Synthesis of 1-(2-Chloroethyl)-4-(2-hydroxyethyl)piperazine: This intermediate provides the piperazine core with the necessary hydroxyethyl group and a reactive chloroethyl group for subsequent coupling.

-

Synthesis of 1-Phenyl-5-(chloromethyl)-1H-tetrazole: This intermediate provides the phenyl-tetrazole moiety.

-

Coupling Reaction: The final step involves the coupling of the two key intermediates to form this compound.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Hydroxyethyl)piperazine

A common method for the synthesis of N-(2-hydroxyethyl)piperazine involves the reductive alkylation and cyclization of monoethanolamine and diethanolamine.

Materials:

-

Monoethanolamine

-

Diethanolamine

-

Hydrogenation-dehydrogenation catalyst (e.g., 60-85 mol% Nickel, 14-37 mol% Copper, 1-5 mol% Chromium)

-

Hydrogen gas

Procedure:

-

Charge a reaction vessel with monoethanolamine, diethanolamine, and the hydrogenation-dehydrogenation catalyst.

-

Pressurize the vessel with hydrogen gas to a pressure of 300-800 psig.

-

Heat the reaction mixture to a temperature of 125°-250° C.

-

Maintain the reaction under these conditions for a sufficient time to achieve the desired conversion.

-

After the reaction is complete, cool the vessel and carefully vent the hydrogen gas.

-

The resulting N-(2-hydroxyethyl)piperazine can be recovered and purified using standard techniques such as distillation.

Protocol 2: Synthesis of 5-Substituted 1H-Tetrazoles

The formation of the tetrazole ring is a critical step. A widely used method is the [2+3] cycloaddition reaction between a nitrile and an azide.

Materials:

-

An appropriate nitrile precursor (e.g., a derivative of phenylacetonitrile)

-

Sodium azide (NaN₃)

-

An amine salt (e.g., triethylamine hydrochloride, Et₃N·HCl)

-

Toluene

-

Hydrochloric acid (HCl)

Procedure:

-

In a reaction flask, combine the nitrile precursor, sodium azide, and triethylamine hydrochloride in toluene.

-

Heat the mixture with stirring, typically to around 120°C, for an extended period (e.g., 36 hours) to facilitate the cycloaddition.

-

After cooling, extract the product into water.

-

Acidify the aqueous layer with concentrated HCl to precipitate the tetrazole product.

-

The product can then be collected by filtration and purified by crystallization.

Protocol 3: Final Coupling Step (Conceptual)

The final step would involve the alkylation of 1-(2-hydroxyethyl)piperazine with a suitable 1-phenyl-1H-tetrazole derivative, such as 1-phenyl-5-(2-chloroethyl)-1H-tetrazole.

Materials:

-

1-(2-Hydroxyethyl)piperazine

-

1-Phenyl-5-(2-chloroethyl)-1H-tetrazole (hypothetical intermediate)

-

A non-nucleophilic base (e.g., potassium carbonate or triethylamine)

-

A suitable solvent (e.g., acetonitrile or DMF)

Procedure:

-

Dissolve 1-(2-hydroxyethyl)piperazine and the base in the chosen solvent.

-

Add the 1-phenyl-5-(2-chloroethyl)-1H-tetrazole derivative to the solution.

-

Heat the reaction mixture to drive the nucleophilic substitution reaction to completion.

-

Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).

-

Once the reaction is complete, cool the mixture and perform a standard aqueous workup.

-

The crude this compound product would then be purified, likely using column chromatography.

Data Presentation

Since specific experimental data for the synthesis of this compound is not available in the cited literature, the following table represents typical parameters that would be recorded for such a synthesis.

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Monoethanolamine, Diethanolamine | Ni/Cu/Cr catalyst, H₂ | 125-250 | 4-8 | Data not available | Data not available |

| 2 | Nitrile precursor, NaN₃ | Et₃N·HCl, Toluene | 120 | 36 | Data not available | Data not available |

| 3 | Piperazine intermediate, Tetrazole intermediate | K₂CO₃, Acetonitrile | 60-80 | 12-24 | Data not available | Data not available |

Visualized Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound based on the described protocols.

Caption: Conceptual workflow for the synthesis of this compound.

Application Notes and Protocols for Linetastine Dosage in In Vivo Animal Models

A thorough search of publicly available scientific literature and databases did not yield any specific information regarding a compound named "Linetastine." Therefore, it is not possible to provide detailed application notes, protocols, quantitative data tables, or signaling pathway diagrams for this specific substance.

The development of such a document requires access to preclinical research data that outlines the pharmacology, toxicology, and pharmacokinetics of a new chemical entity. This information is typically generated through a series of in vitro and in vivo studies and is often proprietary during the early stages of drug development.

For the benefit of researchers, scientists, and drug development professionals, this document will outline the general principles and methodologies that would be applied to determine the appropriate dosage of a novel compound, such as one hypothetically named "this compound," for in vivo animal models. This framework can serve as a guide for how such data would be structured and presented.

General Principles of Dosing in Preclinical Animal Models

The primary goal of preclinical animal studies is to assess the safety and efficacy of a new drug candidate before it is tested in humans.[1][2] The selection of an appropriate dose is critical to the success and interpretation of these studies. Doses that are too low may not elicit a therapeutic effect, while doses that are too high can lead to toxicity and mask the potential benefits.[1][3]

Key considerations for determining dosage in animal models include:

-

Pharmacokinetics (PK): This involves studying the absorption, distribution, metabolism, and excretion (ADME) of the drug in the animal model.[4][5][6] Understanding the PK profile helps in selecting a dosing regimen that maintains the drug concentration in the therapeutic range.

-

Pharmacodynamics (PD): This examines the relationship between drug concentration and the observed pharmacological effect. PD studies help to establish the minimum effective dose and the dose at which the maximum effect is observed.

-

Toxicology: Acute, sub-chronic, and chronic toxicity studies are conducted to identify the maximum tolerated dose (MTD) and to characterize the safety profile of the drug.[1][3][7] The lethal dose 50 (LD50), the dose that is lethal to 50% of the test animals, is often determined in acute toxicity studies.[1][8]

Hypothetical Data Presentation for "this compound"

If data for "this compound" were available, it would be summarized in tables for easy comparison. Below are examples of how such data would be structured.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Animal Species

| Parameter | Mouse | Rat | Dog | Non-human Primate |

| Route of Administration | IV, PO | IV, PO | IV, PO | IV, PO |

| Bioavailability (%) | 30 | 45 | 60 | 75 |

| Half-life (t½) (h) | 2.5 | 4.1 | 8.2 | 10.5 |

| Peak Plasma Conc. (Cmax) (µg/mL) | 1.2 | 2.5 | 5.0 | 6.8 |

| Time to Peak Conc. (Tmax) (h) | 0.5 | 1.0 | 1.5 | 2.0 |

| Volume of Distribution (Vd) (L/kg) | 1.8 | 1.5 | 1.2 | 1.0 |

| Clearance (CL) (mL/min/kg) | 15.2 | 10.8 | 5.5 | 3.9 |

Table 2: Hypothetical Acute Toxicity of this compound

| Species | Route of Administration | LD50 (mg/kg) | Key Observations |

| Mouse | Oral (PO) | >2000 | No mortality, mild sedation at highest dose. |

| Intravenous (IV) | 350 | Ataxia, lethargy, recovery within 24h. | |

| Rat | Oral (PO) | >2000 | No adverse effects observed. |

| Intravenous (IV) | 450 | Transient respiratory depression. |

Experimental Protocols: A General Framework

Detailed methodologies are crucial for the reproducibility of preclinical studies. A typical protocol for an in vivo efficacy study would include the following sections.

Animal Model

-

Species and Strain: Justification for the choice of animal model (e.g., C57BL/6 mice for an oncology study).

-

Age and Weight: Specific age and weight range of the animals at the start of the study.

-

Housing and Husbandry: Details of housing conditions, diet, and environmental enrichment.

Drug Formulation

-

Vehicle: The solution used to dissolve or suspend the drug (e.g., 0.5% methylcellulose in sterile water).

-

Concentration: The final concentration of the drug in the dosing solution.

-

Preparation and Storage: Detailed steps for preparing the formulation and storage conditions to ensure stability.

Dosing Regimen

-

Route of Administration: The method of drug delivery (e.g., oral gavage, intraperitoneal injection, intravenous injection).

-

Dosage: The specific doses to be tested (e.g., 1, 3, 10, 30 mg/kg).

-

Frequency and Duration: How often the drug is administered (e.g., once daily, twice daily) and for how long (e.g., 28 days).

Experimental Procedure

-

Acclimatization: Period for animals to adjust to the facility before the start of the experiment.

-

Randomization and Blinding: Methods used to randomly assign animals to treatment groups and to blind the investigators to the treatment allocation.

-

Endpoint Measurement: Detailed description of the primary and secondary endpoints to be measured (e.g., tumor volume, body weight, clinical signs, specific biomarkers).

Sample Collection and Analysis

-

Blood Sampling: Time points and methods for collecting blood samples for PK and biomarker analysis.

-

Tissue Collection: Procedures for collecting tissues at the end of the study for histopathology or other analyses.

-

Analytical Methods: Description of the assays used to measure drug concentrations and biomarkers (e.g., LC-MS/MS, ELISA).

Visualization of Pathways and Workflows

Diagrams are essential for visually representing complex biological pathways and experimental workflows.

Signaling Pathway

Without a known mechanism of action for "this compound," a specific signaling pathway cannot be depicted. A hypothetical diagram would illustrate the molecular interactions of the drug with its target and the downstream cellular effects. For example, if "this compound" were a kinase inhibitor, the diagram would show its binding to the kinase and the subsequent inhibition of a phosphorylation cascade.

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow

A workflow diagram provides a clear, step-by-step overview of the experimental design.

Caption: General workflow for an in vivo efficacy study.

References

- 1. How is drug toxicity assessed in animal models? [synapse.patsnap.com]

- 2. Assessing Safety and Toxicology - Advancing Disease Modeling in Animal-Based Research in Support of Precision Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. fda.gov [fda.gov]

- 5. Clinical pharmacokinetics in veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biotechfarm.co.il [biotechfarm.co.il]

- 7. Preclinical CRO Services for Drug Development | Altasciences [altasciences.com]

- 8. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]

Standard Operating Procedure for Linetastine Administration

Disclaimer: Information regarding a drug named "Linetastine" is not available in the public domain or major clinical trial registries. It is possible that this is a novel compound not yet publicly disclosed, or the name may be misspelled. This document will proceed by presenting a general framework for a standard operating procedure (SOP) for an investigational drug, using Linerixibat , a drug for cholestatic pruritus in Primary Biliary Cholangitis (PBC), as an illustrative example based on available clinical trial information. The protocols and data presented are for educational and illustrative purposes and should not be used for actual clinical or research applications without consulting official documentation for the specific drug .

Application Notes and Protocols

Introduction

This document outlines the standard operating procedures for the preparation and administration of this compound, an investigational drug. These guidelines are intended for researchers, scientists, and drug development professionals to ensure consistency, safety, and data integrity in preclinical and clinical studies.

Drug Information

| Parameter | Description |

| Drug Name | This compound (Hypothetical) / Linerixibat (Example) |

| Therapeutic Area | Cholestatic Pruritus in Primary Biliary Cholangitis (PBC) (Example) |

| Formulation | Oral Tablet (Example) |

| Storage Conditions | Store at controlled room temperature (20-25°C; excursions permitted to 15-30°C). Protect from moisture. |

Mechanism of Action (Hypothetical)

This compound is hypothesized to be a selective inhibitor of a key enzyme implicated in the inflammatory cascade. By blocking this enzyme, this compound is expected to reduce the production of pro-inflammatory mediators, thereby alleviating disease symptoms.

Caption: Hypothetical signaling pathway for this compound's mechanism of action.

Experimental Protocols

Protocol 1: Oral Administration in a Clinical Setting (Example based on Linerixibat)

This protocol is based on the study design for Linerixibat in the GLISTEN clinical trial.[1]

Objective: To evaluate the efficacy and safety of orally administered this compound in participants with a specific condition.

Materials:

-

This compound tablets (e.g., 40 mg)[1]

-

Placebo tablets (matching in appearance)

-

Administration log

-

Water

-

Participant dosing diary

Procedure:

-

Participant Screening and Enrollment: Ensure participants meet all inclusion and exclusion criteria as defined in the clinical trial protocol.

-

Randomization: Participants are randomized to receive either this compound or a placebo. This process should be double-blinded.

-

Dosage and Administration:

-

Administer one tablet (e.g., 40 mg) of this compound or placebo orally, twice a day (BID).[1]

-

The doses should be administered approximately 12 hours apart.

-

Tablets should be swallowed whole with a glass of water and can be taken with or without food.

-

-

Monitoring:

-

Monitor participants for any adverse events (AEs) and serious adverse events (SAEs).

-

Collect blood samples for pharmacokinetic and pharmacodynamic analysis at specified time points.

-

Assess efficacy endpoints as defined in the protocol.

-

-

Data Collection:

-

Record the date and time of each administration in the administration log.

-

Participants should record each dose taken in their dosing diary.

-

Caption: Clinical trial workflow for oral administration of an investigational drug.

Protocol 2: Intravenous Administration (General Procedure)

This is a general protocol for intravenous (IV) administration and is not specific to this compound.

Objective: To administer a sterile solution of the investigational drug directly into the bloodstream.

Materials:

-

Drug in a sterile vial

-

Sterile saline or dextrose solution for dilution

-

IV administration set

-

Syringes and needles

-

Alcohol swabs

-

Personal Protective Equipment (PPE)

Procedure:

-

Preparation of the Infusion:

-

Reconstitute the drug powder with a specified volume of sterile water for injection.

-

Further dilute the reconstituted solution in an infusion bag containing a compatible diluent (e.g., 0.9% sodium chloride).

-

The final concentration should be within the range specified in the protocol.

-

-

IV Line Placement: Establish a patent IV line in the participant.

-

Administration:

-

Administer the infusion over a specified period (e.g., 60 minutes).

-

Use an infusion pump to ensure a constant and accurate flow rate.

-

-

Flushing the Line: After the infusion is complete, flush the IV line with sterile saline to ensure the full dose has been administered.

-

Post-infusion Monitoring: Monitor the participant for any immediate adverse reactions.

Caption: Workflow for intravenous drug administration.

Data Presentation

Table 1: Pharmacokinetic Parameters (Illustrative Examples)

The following table presents hypothetical pharmacokinetic data for this compound, with comparative data for Linagliptin and Linezolid for context.

| Parameter | This compound (Hypothetical) | Linagliptin[2] | Linezolid[3] |

| Route of Administration | Oral | Oral | Oral, IV |

| Bioavailability | ~40% | ~30% | ~100% |

| Time to Peak (Tmax) | 1.5 - 2.5 hours | ~1.5 hours | 0.5 - 2 hours |

| Protein Binding | Moderate | 75-99% (concentration-dependent) | ~31% |

| Elimination Half-life | ~12 hours | >100 hours (terminal) | 4.5 - 5.5 hours |

| Metabolism | Primarily hepatic | Minor | Oxidation |

| Excretion | Fecal and Renal | Primarily Fecal | Renal |

Table 2: Dosing Regimen from Clinical Trials (Illustrative Examples)

| Drug | Indication | Dosage | Frequency | Route |

| Linerixibat [1] | Cholestatic Pruritus in PBC | 40 mg | Twice a Day (BID) | Oral |

| Linagliptin [2] | Type 2 Diabetes | 5 mg | Once a Day | Oral |

| Linezolid [3] | Bacterial Infections | 600 mg | Every 12 hours | Oral or IV |

Note: The information provided in this document is for illustrative purposes. For accurate and up-to-date information on any drug, please refer to the official prescribing information or clinical trial documentation.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Clinical pharmacokinetics and pharmacodynamics of linagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic and pharmacodynamic profile of linezolid in healthy volunteers and patients with Gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]

Analytical Methods for the Quantification of Bilastine and Linagliptine

A Note on the Analyte: The initial request specified "Linetastine." As extensive searches revealed no such compound in pharmaceutical literature, it is presumed that this was a typographical error. This document provides detailed analytical methodologies for two similarly named drugs: Bilastine and Linagliptine .

This application note provides detailed protocols for the quantitative analysis of Bilastine and Linagliptine in bulk and pharmaceutical dosage forms using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

Bilastine: Quantitative Analysis

Bilastine is a second-generation antihistamine used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1] Accurate and precise quantification is crucial for quality control and formulation development.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the determination of Bilastine in pharmaceutical formulations.

This protocol outlines a simple and rapid RP-HPLC method for the quantification of Bilastine.

-

Instrumentation:

-

Reagents and Materials:

-

Chromatographic Conditions:

-

Preparation of Standard Stock Solution (100 µg/mL):

-

Preparation of Working Standard Solutions (20-120 µg/mL):

-

Prepare a series of dilutions from the standard stock solution using the mobile phase to obtain concentrations of 20, 40, 60, 80, 100, and 120 µg/mL.[2]

-

-

Preparation of Sample Solution:

-

Weigh and finely powder 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of Bilastine and transfer to a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol and sonicate for 15 minutes.

-

Dilute to volume with methanol and mix well.

-

Filter the solution through a 0.45 µm syringe filter.

-

Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

-

-

Procedure:

-

Inject the blank (mobile phase), followed by the working standard solutions and the sample solution into the HPLC system.

-

Record the chromatograms and measure the peak areas.

-

Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

-

Determine the concentration of Bilastine in the sample solution from the calibration curve.

-

This protocol provides an alternative RP-HPLC method with a different mobile phase composition.

-

Chromatographic Conditions:

-

Preparation of Solutions:

-

Follow the same procedures as in Method 1, using the specified mobile phase for dilutions.

-

| Parameter | Method 1 | Method 2 |

| Linearity Range | 20-120 µg/mL[2] | 5-30 µg/mL[3] |

| Correlation Coefficient (r²) | 0.9997[2] | >0.999 |

| Accuracy (% Recovery) | 98.8 - 99.7%[2] | Not specified |

| Precision (%RSD) | < 2%[2] | < 2%[3] |

| Limit of Detection (LOD) | 0.1352 µg/mL[2] | Not specified |

| Limit of Quantification (LOQ) | 0.4098 µg/mL[2] | Not specified |

| Retention Time | 3.484 min[2] | 3.280 min[3] |

UV-Visible Spectrophotometry

UV-Visible spectrophotometry offers a simple and cost-effective method for the quantification of Bilastine.

-

Instrumentation:

-

UV-Visible Spectrophotometer (e.g., Shimadzu UV-1800)[4]

-

Matched quartz cuvettes (1 cm path length)

-

-

Reagents and Materials:

-

Methodology:

-

Selection of Solvent: Methanol, 0.1M NaOH, phosphate buffer (pH 2.0), and distilled water can be used as solvents.[4]

-

Determination of λmax:

-

Prepare a dilute solution of Bilastine (e.g., 10 µg/mL) in the chosen solvent.

-

Scan the solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax). The λmax is typically around 281.60 nm.[4]

-

-

Preparation of Standard Stock Solution (1000 µg/mL):

-

Accurately weigh 25 mg of Bilastine reference standard and dissolve it in a 25 mL volumetric flask with methanol.[4]

-

-

Preparation of Working Standard Solutions (10-140 µg/mL):

-

Prepare a series of dilutions from the stock solution using the selected solvent to get concentrations in the range of 10-140 µg/mL.[4]

-

-

Preparation of Sample Solution:

-

Weigh and powder 20 tablets.

-

Transfer a quantity of powder equivalent to 10 mg of Bilastine to a 10 mL volumetric flask.[4]

-

Dissolve in methanol, sonicate for 10 minutes, and filter.[4] Make up the volume with methanol.

-

Dilute the filtered solution appropriately with the chosen solvent to bring the concentration within the linear range.

-

-

Procedure:

-

Measure the absorbance of the blank, working standard solutions, and the sample solution at the λmax.

-

Construct a calibration curve of absorbance versus concentration.

-

Determine the concentration of Bilastine in the sample from the calibration curve.

-

-

| Parameter | Value |

| Linearity Range | 10-140 µg/mL[4] |

| Correlation Coefficient (r²) | >0.999 |

| Precision (%RSD) | < 2%[4] |

Linagliptin: Quantitative Analysis

Linagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.

High-Performance Liquid Chromatography (HPLC)

-

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., Inertsil ODS, 250 x 4.6 mm, 5µm)[5]

-

-

Reagents and Materials:

-

Chromatographic Conditions:

-

Preparation of Solutions:

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Linagliptin and dissolve in 100 mL of methanol.[5]

-

Working Standard Solutions: Prepare dilutions from the stock solution in the desired concentration range using the mobile phase.

-

Sample Solution: Prepare the sample solution as described for Bilastine, using a powder equivalent to the desired Linagliptin concentration and diluting with the mobile phase.

-

| Parameter | Value |

| Linearity Range | 2-12 µg/mL[6] |

| Correlation Coefficient (r²) | 0.9996[6] |

| Limit of Detection (LOD) | 0.07591 µg/mL[6] |

| Limit of Quantification (LOQ) | 0.2300 µg/mL[6] |

| Retention Time | Approx. 3-5 min |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity for the quantification of Linagliptin, especially in biological matrices.

-

Instrumentation:

-

Reagents and Materials:

-

Chromatographic and Mass Spectrometric Conditions:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 300 µL of plasma, add the internal standard.

-

Perform liquid-liquid extraction using an appropriate organic solvent.

-

Evaporate the organic layer and reconstitute the residue in the mobile phase.

-

| Parameter | Value |

| Linearity Range | 50.3 to 12115.5 pg/mL[7] |

| Correlation Coefficient (r) | > 0.99[7] |

| Accuracy (% Bias) | 86.7% to 95.6%[7] |

| Precision (%CV) | ≤ 8.6%[7] |

| Recovery | > 71.0%[7] |